5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C13H15N3O4 It is characterized by the presence of a pyrazolo[1,5-a]pyridine core, which is a fused bicyclic structure, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving substituted pyridines and hydrazines. For example, a substituted pyridine can react with hydrazine hydrate under reflux conditions to form the pyrazolo[1,5-a]pyridine core.
Introduction of the Boc Protecting Group: The amino group on the pyrazolo[1,5-a]pyridine core is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolo[1,5-a]pyridine core.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid are typically used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Boc group yields the free amino derivative, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyridine core.
Scientific Research Applications
5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The Boc protecting group can influence the compound’s solubility and stability, affecting its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-[(tert-Butoxycarbonyl)amino]bicyclo[3.1.1]heptane-1-carboxylic acid: This compound also contains a Boc-protected amino group but has a different core structure.
Ethyl 5-[(tert-butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate: Similar to the target compound but with an ester group instead of a carboxylic acid.
Uniqueness
5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific combination of a pyrazolo[1,5-a]pyridine core and a Boc-protected amino group. This combination provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)15-8-4-5-16-10(6-8)9(7-14-16)11(17)18/h4-7H,1-3H3,(H,15,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKJWULJGAECIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1891071-09-2 |
Source
|
Record name | 5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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